![molecular formula C8H3Cl2N3 B2616784 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1632368-33-2](/img/structure/B2616784.png)

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

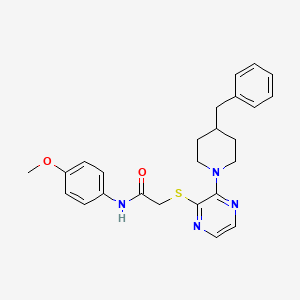

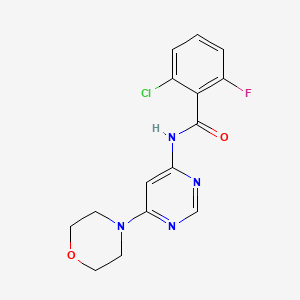

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a chemical compound with the molecular formula C7H4Cl2N2 . It has a molecular weight of 187.03 .

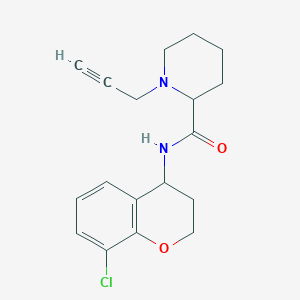

Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile consists of a pyrrolo[2,3-b]pyridine core with two chlorine atoms at the 4 and 6 positions and a carbonitrile group at the 3 position .Physical And Chemical Properties Analysis

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a solid at room temperature . It has a melting point of 207-208 °C and a predicted boiling point of 356.7±42.0 °C . Its density is predicted to be 1.61±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Fibroblast Growth Factor Receptor Inhibitors

“4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile” derivatives have been found to be potent inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy . For example, compound 4h, a derivative of “4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile”, exhibited potent FGFR inhibitory activity .

Breast Cancer Treatment

In vitro studies have shown that compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells . This suggests that “4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile” and its derivatives could be potential therapeutic agents for breast cancer .

Synthesis of Pyrazolo[3,4-b]pyridines

“4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile” is structurally similar to pyrazolo[3,4-b]pyridines . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Development of New Therapeutic Agents

The low molecular weight of compound 4h, a derivative of “4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile”, makes it an appealing lead compound beneficial to subsequent optimization . This suggests that “4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile” could be used as a starting point for the development of new therapeutic agents .

Pharmacokinetic Studies

Derivatives of “4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile” have been used in in vitro pharmacokinetic studies . For example, the stability of compound 5m in both simulated gastric fluid and simulated intestinal fluid was ascertained .

In Silico Toxicity Predictions

“4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile” derivatives have been used in in silico predictions to assess their toxicity . All the active compounds passed the PAINS filter and showed no toxicity in in silico predictions .

Safety and Hazards

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is classified as harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Propiedades

IUPAC Name |

4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2N3/c9-5-1-6(10)13-8-7(5)4(2-11)3-12-8/h1,3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZULFCBDHDUBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(NC=C2C#N)N=C1Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2616701.png)

![7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2616703.png)

![(E)-2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2616704.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2616708.png)

![[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2616713.png)

![2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol](/img/structure/B2616719.png)

![3-[(3-Methylphenyl)methoxy]pyridin-2-amine](/img/structure/B2616722.png)

![[3,3'-Bipyridin]-5-ylmethanamine trihydrochloride](/img/structure/B2616723.png)